molecular formula C11H10Cl2O2 B8380446 3-Phenylpentanedioyl dichloride

3-Phenylpentanedioyl dichloride

Cat. No.: B8380446
M. Wt: 245.10 g/mol
InChI Key: COGSBWUZTAWTMC-UHFFFAOYSA-N
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Description

3-Phenylpentanedioyl dichloride (C₁₁H₁₀Cl₂O₂) is a carboxylic acid dichloride characterized by a pentanedioyl backbone substituted with a phenyl group at the 3-position. This compound is structurally analogous to glutaryl dichloride but with enhanced aromatic reactivity due to the phenyl substituent. Carboxylic acid dichlorides are typically synthesized via thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) treatment of diacids, followed by purification steps .

Key properties:

  • Reactivity: Undergoes nucleophilic acyl substitution with amines, alcohols, or water to form amides, esters, or diacids.
  • Applications: Likely used in polymer synthesis (e.g., polyamides, polyesters) or pharmaceutical intermediates.

Properties

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

3-phenylpentanedioyl dichloride

InChI

InChI=1S/C11H10Cl2O2/c12-10(14)6-9(7-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

COGSBWUZTAWTMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)Cl)CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Carboxylic Acid Dichlorides

Example : Glutaryl Dichloride (Pentanedioyl Dichloride)

  • Structure : Lacks the phenyl group present in 3-phenylpentanedioyl dichloride.
  • Reactivity : Less steric hindrance and lower aromatic stabilization compared to the phenyl-substituted analog.
  • Applications : Used in nylon production and peptide coupling reactions.

Example: 3-Chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂)

  • Structure : Aromatic phthalimide ring with chloro and phenyl substituents .
  • Reactivity : Participates in Suzuki coupling and nucleophilic substitutions for polyimide synthesis.
  • Key Difference : The phthalimide core introduces rigidity, unlike the flexible pentanedioyl chain in 3-phenylpentanedioyl dichloride.

Organophosphorus Dichlorides

Example: Methylphosphonothioic Dichloride (CH₃Cl₂PS)

  • Structure : Phosphorus-centered dichloride with a methyl and sulfur group .
  • Reactivity : Forms thiophosphate esters; used in pesticides and nerve agents.
  • Key Difference : Phosphorus-based dichlorides exhibit distinct reactivity (e.g., forming P–O or P–S bonds) compared to carboxylic acid dichlorides.

Example : Isopropylphosphonic Dichloride (C₃H₇Cl₂OP)

  • Structure : Phosphonyl dichloride with an isopropyl group .
  • Applications : Intermediate in flame retardants and lubricant additives.

Metallocene Dichlorides

Example : Bis(cyclopentadienyl)titanium Dichloride (C₁₀H₁₀Cl₂Ti)

  • Structure : Titanium center bonded to cyclopentadienyl ligands and chloride ions .
  • Reactivity : Used in Ziegler-Natta catalysis for olefin polymerization.
  • Key Difference : Transition metal coordination chemistry contrasts sharply with the organic reactivity of 3-phenylpentanedioyl dichloride.

Simple Alkyl Dichlorides

Example : 1,2-Dichloroethane (C₂H₄Cl₂)

  • Structure: Small, non-aromatic dichloride .
  • Properties : High volatility (BP: 83.5°C), slight water solubility.
  • Applications : Solvent, coolant, and precursor in PVC production.
  • Key Difference : Lacks functional groups for condensation reactions, unlike 3-phenylpentanedioyl dichloride.

Comparative Data Table

Compound Molecular Formula Boiling Point (°C) Solubility Key Applications Reference
3-Phenylpentanedioyl dichloride C₁₁H₁₀Cl₂O₂ ~250 (estimated) Soluble in THF, DCM Polymer intermediates Inferred
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 180–185 (mp) Soluble in DMF Polyimide monomers
Methylphosphonothioic dichloride CH₃Cl₂PS 120–125 Reacts with H₂O Pesticide synthesis
1,2-Dichloroethane C₂H₄Cl₂ 83.5 Slight in H₂O Solvent, PVC precursor
Bis(cyclopentadienyl)titanium dichloride C₁₀H₁₀Cl₂Ti Sublimes >200 Insoluble in H₂O Olefin polymerization catalyst

Research Findings and Key Differences

  • Reactivity :

    • Carboxylic acid dichlorides (e.g., 3-phenylpentanedioyl dichloride) favor nucleophilic substitutions, while phosphorus dichlorides form phosphoester linkages .
    • Metallocene dichlorides require metal-ligand interactions for catalytic activity, unlike purely organic dichlorides .
  • Thermodynamic Properties :

    • 1,2-Dichloroethane’s volatility contrasts with the higher boiling points of aromatic dichlorides like 3-phenylpentanedioyl dichloride .
  • Safety: Organophosphorus dichlorides (e.g., Methylphosphonothioic dichloride) are highly toxic, requiring stringent handling , while metallocene dichlorides necessitate protective equipment due to metal toxicity .

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